Meptyldinocap
Meptyldinocap
2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate is an enoate ester obtained by formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol. It is a C-nitro compound and an enoate ester.
Brand Name:
Vulcanchem
CAS No.:
131-72-6
VCID:
VC0002523
InChI:
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+
SMILES:
CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC
Molecular Formula:
C18H24N2O6
Molecular Weight:
364.4 g/mol
Meptyldinocap
CAS No.: 131-72-6
Inhibitors
VCID: VC0002523
Molecular Formula: C18H24N2O6
Molecular Weight: 364.4 g/mol
CAS No. | 131-72-6 |
---|---|
Product Name | Meptyldinocap |
Molecular Formula | C18H24N2O6 |
Molecular Weight | 364.4 g/mol |
IUPAC Name | (2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate |
Standard InChI | InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ |
Standard InChIKey | NIOPZPCMRQGZCE-WEVVVXLNSA-N |
Isomeric SMILES | CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C |
SMILES | CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Canonical SMILES | CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
Description | 2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate is an enoate ester obtained by formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol. It is a C-nitro compound and an enoate ester. |
Synonyms | 2-(1-methylheptyl)-4,6-dinitrophenyl-(2E)-2-butanoate meptyldinocap |
Reference | [1]. Zhang Z, et al. Analytical method for the determination of meptyldinocap as the 2,4-dinitro-octylphenol metabolite in cucumber and soil using LC-MS/MS and a study of the residues in a Chinese cucumber field ecosystem. Pest Manag Sci. 2014 Jan;70(1):97-102. |
PubChem Compound | 5284389 |
Last Modified | Nov 11 2021 |
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